molecular formula C15H22N2O3 B13194171 tert-Butyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

tert-Butyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B13194171
M. Wt: 278.35 g/mol
InChI Key: CPUBBIRLTVVXBB-UHFFFAOYSA-N
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Description

tert-Butyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[410]heptane-3-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps. One common method includes the reaction of a pyrrole derivative with a suitable oxirane compound under controlled conditions. The reaction is often catalyzed by a Lewis acid such as tin(II) chloride in the presence of sodium acetate in tetrahydrofuran (THF) solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

tert-Butyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which tert-Butyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate exerts its effects is not fully understood. it is believed to interact with molecular targets through hydrogen bonding and π-π interactions. These interactions can influence various biological pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is unique due to its bicyclic structure, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl 6-(1-methylpyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

InChI

InChI=1S/C15H22N2O3/c1-14(2,3)20-13(18)17-9-7-15(12(10-17)19-15)11-6-5-8-16(11)4/h5-6,8,12H,7,9-10H2,1-4H3

InChI Key

CPUBBIRLTVVXBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C(C1)O2)C3=CC=CN3C

Origin of Product

United States

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